molecular formula C11H9F4N3 B11747900 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11747900
M. Wt: 259.20 g/mol
InChI Key: VEMYUIIKWXPOKF-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and difluorophenyl groups, making it a valuable scaffold for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing fluorine-containing heterocycles, which are core moieties in many biologically active compounds. The process often involves the use of difluoromethyl radicals generated under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using specialized reactors resistant to elemental fluorine and hydrogen fluoride . These reactors ensure the safe handling of highly reactive fluorination gases and enable the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluorophenyl groups enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of difluoromethyl and difluorophenyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C11H9F4N3

Molecular Weight

259.20 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H9F4N3/c12-8-3-7(4-9(13)5-8)6-16-10-1-2-18(17-10)11(14)15/h1-5,11H,6H2,(H,16,17)

InChI Key

VEMYUIIKWXPOKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1NCC2=CC(=CC(=C2)F)F)C(F)F

Origin of Product

United States

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